molecular formula C10H8O5 B13642460 5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B13642460
M. Wt: 208.17 g/mol
InChI Key: PMBVGQCCRZZGMH-UHFFFAOYSA-N
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Description

5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a dihydrobenzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxine ring. Subsequent formylation and carboxylation reactions introduce the formyl and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: 5-Carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    Reduction: 5-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    Substitution: Various substituted benzodioxine derivatives depending on the reagents used.

Scientific Research Applications

5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-5-carboxylic acid: Similar structure but lacks the formyl group.

    2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the formyl group.

    5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but has an ethyl group instead of a formyl group.

Uniqueness

5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzodioxine ring.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H8O5/c11-5-7-6(10(12)13)1-2-8-9(7)15-4-3-14-8/h1-2,5H,3-4H2,(H,12,13)

InChI Key

PMBVGQCCRZZGMH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C=O)C(=O)O

Origin of Product

United States

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